trans-4-(4-Propylcyclohexyl)benzonitrile

Liquid crystal Mesogenicity Phase behavior

trans-4-(4-Propylcyclohexyl)benzonitrile (CAS 61203-99-4), also referred to as 3PCH, PCH-3, or 3-CBCN, is a rod-like phenylcyclohexane-based nematic liquid crystal monomer belonging to the p-cyano-p′-alkylphenylcyclohexane (PCH) homologous series. With a molecular formula of C₁₆H₂₁N and molecular weight of 227.34 g·mol⁻¹, it exhibits a nematic mesophase between its melting point of approximately 316.33 K (43.2 °C) and clearing point of 319.09 K (45.9 °C), conferring a narrow but well-defined nematic temperature window.

Molecular Formula C16H21N
Molecular Weight 227.34 g/mol
CAS No. 61203-99-4
Cat. No. B1582400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-4-(4-Propylcyclohexyl)benzonitrile
CAS61203-99-4
Molecular FormulaC16H21N
Molecular Weight227.34 g/mol
Structural Identifiers
SMILESCCCC1CCC(CC1)C2=CC=C(C=C2)C#N
InChIInChI=1S/C16H21N/c1-2-3-13-4-8-15(9-5-13)16-10-6-14(12-17)7-11-16/h6-7,10-11,13,15H,2-5,8-9H2,1H3
InChIKeyXXUSEPRYHRDKFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-4-(4-Propylcyclohexyl)benzonitrile (3PCH) as a Nematogenic Mesogen for Liquid Crystal Display (LCD) Mixture Formulation and Optoelectronic Procurement


trans-4-(4-Propylcyclohexyl)benzonitrile (CAS 61203-99-4), also referred to as 3PCH, PCH-3, or 3-CBCN, is a rod-like phenylcyclohexane-based nematic liquid crystal monomer belonging to the p-cyano-p′-alkylphenylcyclohexane (PCH) homologous series [1]. With a molecular formula of C₁₆H₂₁N and molecular weight of 227.34 g·mol⁻¹, it exhibits a nematic mesophase between its melting point of approximately 316.33 K (43.2 °C) and clearing point of 319.09 K (45.9 °C), conferring a narrow but well-defined nematic temperature window [2]. The compound is characterized by positive dielectric anisotropy, a trans-cyclohexane ring that reduces molecular polarizability relative to biphenyl analogs, and an adiabatic index of approximately 1.0 . It is commercially available at purities exceeding 98% (GC) from multiple reputable suppliers including TCI and Aladdin Scientific .

Why trans-4-(4-Propylcyclohexyl)benzonitrile Cannot Be Casually Replaced by Generic Cyanobiphenyl or Bicyclohexyl Liquid Crystal Monomers


Within the family of cyano-terminated rod-like mesogens, even ostensibly minor structural variations produce substantial divergences in phase behavior, mesophase stability, and electro-optical performance. Replacement of the phenylcyclohexane core of 3-CBCN with a biphenyl core (as in 3-BBCN) abolishes mesogenicity entirely, the latter melting directly to an isotropic liquid at 338.77 K with no liquid-crystalline phase [1]. Conversely, insertion of a second cyclohexane ring (as in 3-CCCN) shifts the clearing point upward by more than 34 K and introduces a smectic phase absent in 3-CBCN [2]. Even within the same PCH homologous series, increasing alkyl chain length from propyl (PCH-3) to pentyl (PCH-5) alters the nematic range from ~3 K to ~24.6 K . These non-linear, discontinuous structure–property relationships render casual substitution scientifically invalid and underscore the procurement specificity required for targeted LC mixture formulation.

Quantitative Differentiation Evidence: trans-4-(4-Propylcyclohexyl)benzonitrile Versus Closest Structural Analogs


Mesogenic Character: 3-CBCN (PCH) vs. 3-BBCN (Biphenyl Analog) — Qualitative Phase-Behavior Contrast

The replacement of one phenyl ring in 4-propylbiphenyl-4-carbonitrile (3-BBCN) with a trans-cyclohexane ring to yield 4-(trans-4-propylcyclohexyl)benzonitrile (3-CBCN) converts a non-mesogenic compound into a nematogenic mesogen. 3-BBCN exhibits no liquid-crystalline phase whatsoever and melts directly from crystal to isotropic liquid at 338.77 K. In contrast, 3-CBCN displays a genuine nematic mesophase with a melting point of 316.33 K and a clearing point (T_NI) of 319.09 K, both measured by adiabatic calorimetry at 99.8 mol% purity [1][2].

Liquid crystal Mesogenicity Phase behavior Structure–property relationship

Nematic–Isotropic Transition Enthalpy: 3-CBCN vs. 3-CCCN (Bicyclohexyl Analog) — Quantitative Comparison of Transition Energetics

The enthalpy (ΔH_NI) and entropy (ΔS_NI) of the nematic-to-isotropic transition serve as direct thermodynamic indicators of mesophase stability. For 3-CBCN, ΔH_NI = 1.1 kJ·mol⁻¹ and ΔS_NI = 3.5 J·K⁻¹·mol⁻¹. For the bicyclohexyl analog 3-CCCN, these values are substantially larger: ΔH_NI = 1.8 kJ·mol⁻¹ and ΔS_NI = 5.0 J·K⁻¹·mol⁻¹ [1][2]. The ~39% lower transition enthalpy of 3-CBCN reflects a weaker first-order character of the N–I transition and a nematic phase that can be more easily switched or cleared under modest thermal or electric-field perturbations.

Liquid crystal Nematic–isotropic transition Transition enthalpy Mesophase stability

Phase Transition Temperature Specificity: Narrow Nematic Range of 3-CBCN Compared to Higher PCH Homologs

Within the PCH homologous series, the nematic temperature range expands dramatically with increasing alkyl chain length. 3-CBCN (PCH-3) exhibits the narrowest nematic range of ~2.76 K (T_m = 316.33 K, T_NI = 319.09 K). In contrast, the pentyl homolog PCH-5 exhibits a crystalline-to-nematic transition at 303 K and a nematic-to-isotropic clearing point at 327.6 K, yielding a nematic range of ~24.6 K [1]. This pronounced difference makes 3-CBCN particularly valuable as a low-melting-point, low-clearing-point component in multi-component eutectic mixtures such as ZLI-1083 (a ternary eutectic of PCH-3, PCH-5, and PCH-7) where it serves to depress the mixture's melting point while preserving nematic character at near-ambient temperatures [2].

Liquid crystal Nematic temperature range Homologous series Eutectic mixture design

Enthalpy of Fusion: 3-CBCN vs. 3-BBCN and 3-CCCN — Quantitative Comparison of Crystalline Lattice Stability

The enthalpy of fusion (ΔH_fus) quantifies the energy required to disrupt the crystalline lattice and is a practical indicator of solid-state stability relevant to storage, handling, and melt-processing. 3-CBCN exhibits a ΔH_fus of 20.4 kJ·mol⁻¹ (ΔS_fus = 64.4 J·K⁻¹·mol⁻¹). Its biphenyl analog 3-BBCN (non-mesogenic) has a higher fusion enthalpy of 22.7 kJ·mol⁻¹ (ΔS_fus = 67.0 J·K⁻¹·mol⁻¹), while the bicyclohexyl analog 3-CCCN is the most crystalline of the three with ΔH_fus = 27.0 kJ·mol⁻¹ (ΔS_fus = 81.7 J·K⁻¹·mol⁻¹) [1][2]. The intermediate fusion enthalpy of 3-CBCN reflects a balance between crystalline order and the conformational flexibility introduced by the single cyclohexane ring.

Liquid crystal Fusion enthalpy Crystal packing Comparative thermodynamics

Dielectric Relaxation Behavior: 3PCH vs. 5CB — Reduced Relaxation Times from Cyclohexane-Ring Substitution

Dielectric relaxation measurements in the 1–2000 MHz frequency range demonstrate that replacement of one benzene ring in the biphenyl core of 5CB by a cyclohexane ring (as in 3PCH) leads to a considerable decrease in both relaxation times for the longitudinal permittivity component (ε_∥), accompanied by changes in the low-frequency limit of the relaxation time distribution for the transverse permittivity (ε_⊥) and an evolution of the frequency dependence of the dielectric anisotropy (Δε) [1]. The intramolecular motions make a significant contribution to the relaxation in 3PCH, and activation enthalpies for dipole reorientation about the short and long molecular axes have been determined from temperature-dependent dielectric spectra [2].

Liquid crystal Dielectric relaxation Frequency response Molecular dynamics

Optical Order Parameter in the PCH Series: Reduced Anisotropy Compared to Cyanobiphenyls — A Class-Level Design Attribute

Refractive index and dielectric permittivity measurements on three PCH homologs (PCH-3, PCH-5, PCH-7) demonstrate that the replacement of a phenyl ring in cyanobiphenyls with a cyclohexyl ring decreases the orientational order parameter ⟨P₂⟩ appreciably at equivalent reduced temperatures τ = (T − T_NI)/T_NI [1]. The PCH series is characterized by rather low optical and dielectric anisotropy compared to cyanobiphenyls. Raman spectroscopy studies confirm that order parameters ⟨P₂⟩ and ⟨P₄⟩ for PCH-3, PCH-5, and PCH-7 are in remarkably close accordance with mean-field theory predictions, a finding attributed to the very small local field anisotropy in the PCH series [2]. This behavior contrasts sharply with cyanobiphenyls, where the higher polarizability anisotropy leads to deviations from mean-field behavior. The experimental dielectric permittivities ε_⊥ for each PCH compound were found to be less than half of the value predicted by Maier–Meier equations, evidence of strong antiparallel molecular association in the nematic phase [1].

Liquid crystal Order parameter Birefringence Optical anisotropy

Scientifically Justified Procurement and Application Scenarios for trans-4-(4-Propylcyclohexyl)benzonitrile (3PCH / PCH-3)


Eutectic Nematic Host Mixture Formulation for Ambient-Temperature LCDs (e.g., ZLI-1083-Type Mixtures)

3PCH serves as the low-melting-point component in ternary eutectic nematic mixtures designed for room-temperature LCD operation. The ZLI-1083 mixture—a well-documented ternary eutectic of PCH-3, PCH-5, and PCH-7—exploits the uniquely narrow nematic range and relatively low clearing point of PCH-3 to depress the mixture's melting point below ambient temperature while retaining a stable nematic phase [1][2]. Formulators procuring PCH-3 for eutectic mixture development benefit from its intermediate fusion enthalpy (20.4 kJ·mol⁻¹), which facilitates melt-blending with higher homologs without requiring excessive thermal energy input [3].

Guest–Host Dichroic Display Research Requiring Low Optical Anisotropy Hosts

The inherently low optical anisotropy of PCH-3, arising from the reduced polarizability of the cyclohexane ring compared to biphenyl-based hosts, makes it a preferred nematic host for guest–host dichroic dye displays where excessive birefringence would degrade contrast or viewing-angle performance [1]. PCH-3 has been employed as a component in nematic hosts (including ZLI-1083) for systematic studies of anthraquinone dichroic dye order parameters and clearing-point depression, providing a well-characterized baseline for academic and industrial guest–host system optimization [2].

High-Frequency Dielectric Switching Studies and Microwave Device Research

The reduced dielectric relaxation times of 3PCH relative to cyanobiphenyl analogs in the 1–2000 MHz range make this compound a suitable candidate for fundamental studies of high-frequency molecular dynamics and for the development of LC-based tunable microwave components [1]. Researchers procuring 3PCH for dielectric spectroscopy benefit from the availability of complete dielectric spectra (both ε_∥ and ε_⊥ components) with numerically fitted Debye relaxation parameters, including activation enthalpies for dipole reorientation, enabling direct comparison with molecular dynamics simulations [2].

Thermodynamic Benchmarking and Mesophase Stability Correlation Studies

The comprehensive calorimetric dataset available for 3-CBCN—including precisely measured melting and clearing points, fusion and transition enthalpies, and entropies at 99.8 mol% purity—establishes this compound as a high-quality thermodynamic benchmark for structure–property correlation studies across the cyanophenylcyclohexane, cyanobiphenyl, and cyanobicyclohexane families [1]. The observed correlation between transition entropies and mesophase stability, validated through Eidenschink's theoretical model for the nematic–isotropic transition, makes 3-CBCN a valuable reference compound for computational liquid crystal research and for validating new molecular simulation force fields [1][2].

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